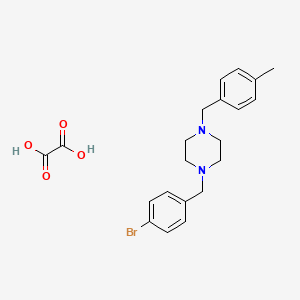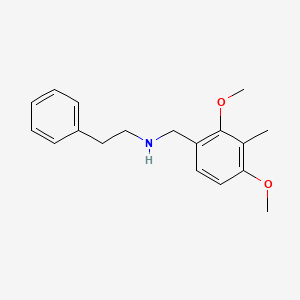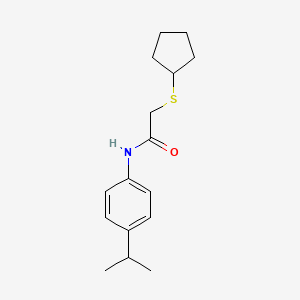
1-(3-bromo-4-methoxybenzyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromo-4-methoxybenzyl)-4-piperidinol is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is known to have various biochemical and physiological effects that make it a valuable tool in the study of certain diseases and disorders. In
科学的研究の応用
1-(3-bromo-4-methoxybenzyl)-4-piperidinol has been studied for its potential applications in the treatment of various diseases and disorders. For example, it has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain. Additionally, it has been studied for its ability to inhibit the growth of cancer cells, suggesting that it may have anticancer properties. Other potential applications of this compound include the treatment of anxiety and depression, as well as the prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-piperidinol is not fully understood, but it is thought to involve the modulation of certain neurotransmitters in the brain. Specifically, it has been shown to interact with the GABAergic and glutamatergic systems, which are involved in the regulation of neuronal activity. By modulating these systems, 1-(3-bromo-4-methoxybenzyl)-4-piperidinol may be able to exert its anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxybenzyl)-4-piperidinol has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to increase the release of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, it has been shown to modulate the activity of certain ion channels, which may contribute to its analgesic effects. Other effects of this compound include the inhibition of cancer cell growth and the prevention of neurodegeneration.
実験室実験の利点と制限
One advantage of using 1-(3-bromo-4-methoxybenzyl)-4-piperidinol in lab experiments is its well-established synthesis method, which allows for the reliable production of the compound. Additionally, its known mechanism of action and biochemical and physiological effects make it a valuable tool for studying certain diseases and disorders. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-piperidinol. One direction is the further exploration of its potential applications in the treatment of cancer, anxiety, and depression. Additionally, research could focus on the development of analogs of this compound with improved efficacy and reduced toxicity. Finally, research could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic potential.
合成法
The synthesis method for 1-(3-bromo-4-methoxybenzyl)-4-piperidinol involves the reaction of 3-bromo-4-methoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acid to yield 1-(3-bromo-4-methoxybenzyl)-4-piperidinol. This synthesis method has been well-established in the literature and has been used by various researchers to obtain the compound for their experiments.
特性
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-17-13-3-2-10(8-12(13)14)9-15-6-4-11(16)5-7-15/h2-3,8,11,16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCYMTMNVWNHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B4927686.png)
![4-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-2,5-dimethoxybenzaldehyde](/img/structure/B4927699.png)
![1-cyclopentyl-4-{4-methoxy-2-[(4-methoxy-1-piperidinyl)carbonyl]phenoxy}piperidine](/img/structure/B4927702.png)

![2-(4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4927719.png)
![2-{[5-(2-methoxyphenoxy)pentyl]amino}ethanol](/img/structure/B4927720.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B4927728.png)
![3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4927733.png)

![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4927744.png)

![(3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4927754.png)

